tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a butyl group, and a pyridine ring substituted with an ethylpyrrolidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cancer.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction processes and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (3-Methylpyridin-2-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry, where its specific interactions and transformations are advantageous .
Properties
Molecular Formula |
C20H33N3O2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-butyl-N-[3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-6-8-15-23(19(24)25-20(3,4)5)18-16(11-9-13-21-18)17-12-10-14-22(17)7-2/h9,11,13,17H,6-8,10,12,14-15H2,1-5H3 |
InChI Key |
UKMCBZDDGUOZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(C=CC=N1)C2CCCN2CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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